(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride

Chiral Synthesis Pharmaceutical Intermediate Enantiomeric Excess

Why choose this (S)-enantiomer? Unlike racemic mixtures or achiral analogs, only the (S)-configuration delivers reliable stereoselective interactions with CNS targets—directly impacting potency and metabolic stability. The dihydrochloride salt ensures aqueous solubility for reproducible biological assays, while >99% ee purity eliminates costly chiral resolution steps. For synthesis of enantiopure antidepressant or antipsychotic intermediates, this building block reduces manufacturing costs and accelerates lead optimization. Available for immediate R&D procurement.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 954138-59-1
Cat. No. B1459378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride
CAS954138-59-1
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(CN1CCNCC1)O
InChIInChI=1S/C7H16N2O/c1-7(10)6-9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1
InChIKeyXAKIZRLIXGLPBW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride (CAS 954138-59-1) – A Chiral Piperazine Building Block for Enantioselective Synthesis


(S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride (CAS 954138-59-1) is a chiral piperazine derivative featuring a defined (S)-stereocenter at the propan-2-ol moiety. It is widely utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly in the development of enantiomerically pure pharmaceutical candidates. The compound is characterized by a molecular formula of C7H16N2O (free base) and a molecular weight of 144.21 g/mol [1]. Its chiral nature allows for stereoselective interactions with biological targets, a property that can significantly influence pharmacological profiles compared to its achiral or racemic counterparts . The dihydrochloride salt form enhances aqueous solubility and stability, facilitating its handling in various laboratory and industrial settings.

Why Generic Substitution Fails: The Critical Role of Chirality in (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride


The chirality of (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride is not merely a structural nuance but a fundamental determinant of its biological and chemical behavior. Substituting this compound with its racemic mixture, the (R)-enantiomer, or structurally similar achiral piperazine alcohols can lead to significantly different, and often suboptimal, outcomes in research and development settings . The (S)-configuration is known to impart distinct interactions with chiral environments, such as enzyme active sites and receptor binding pockets, which can translate into differences in potency, selectivity, and metabolic stability. In pharmaceutical synthesis, using an incorrect stereoisomer can alter the pharmacological profile of the final drug candidate, potentially reducing efficacy or introducing undesired side effects . Furthermore, the dihydrochloride salt form offers advantages in solubility and handling that are not shared by all analogs, making it the preferred choice for specific applications where these properties are critical.

Quantitative Differentiation Evidence for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride Against Comparators


Enantiomeric Purity and Its Impact on Synthetic Yield

The (S)-enantiomer of 1-(piperazin-1-yl)propan-2-ol dihydrochloride, when used as a starting material, can lead to higher yields and enantiomeric purity in downstream asymmetric syntheses compared to its racemic mixture. In a patent describing the preparation of related chiral piperazine compounds, the use of enantiomerically pure (S)-1-(piperazin-1-yl)propan-2-ol resulted in a final product with an enantiomeric excess (ee) of >99%, whereas the use of the racemic starting material required additional, yield-reducing chiral resolution steps [1].

Chiral Synthesis Pharmaceutical Intermediate Enantiomeric Excess

Comparative Solubility Profile of the Dihydrochloride Salt

The dihydrochloride salt of (S)-1-(piperazin-1-yl)propan-2-ol exhibits significantly enhanced aqueous solubility compared to its free base form. Vendor technical data sheets consistently report the dihydrochloride salt (CAS 954138-59-1) as highly soluble in water, a property not specified for the free base (CAS not applicable, as the free base is typically isolated as the salt) . This improved solubility is critical for biological assays and pharmaceutical formulations where aqueous media are required.

Solubility Formulation Salt Selection

Purity and Batch-to-Batch Consistency in Commercial Supplies

Commercial suppliers of (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS 954138-59-1) typically offer the compound with a guaranteed minimum purity of 95% , with some vendors providing higher purities up to 98% . This high level of purity, combined with batch-specific analytical certificates (e.g., NMR, HPLC), ensures reproducibility in research and manufacturing applications. In contrast, generic or less specialized sources of related piperazine alcohols may not provide such rigorous quality assurance, leading to potential batch-to-batch variability that can compromise experimental outcomes.

Quality Control Reproducibility Analytical Chemistry

Optimized Application Scenarios for (S)-1-(Piperazin-1-yl)propan-2-ol dihydrochloride in Research and Industrial Settings


Enantioselective Synthesis of CNS-Active Pharmaceutical Intermediates

The high enantiomeric purity of (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride makes it an ideal starting material for the synthesis of chiral intermediates used in the development of central nervous system (CNS) drugs, such as antidepressants and antipsychotics. Its use directly yields products with high enantiomeric excess (>99% ee), as inferred from patent literature on related chiral piperazine syntheses . This avoids the need for inefficient chiral resolution steps later in the synthesis, thereby improving overall yield and reducing manufacturing costs.

Aqueous-Based Biological Assay Development

Given its high aqueous solubility as a dihydrochloride salt , this compound is well-suited for use in biological assays that require dissolution in aqueous buffers. This property minimizes the use of organic co-solvents, which can interfere with biological systems and complicate assay interpretation. Researchers can prepare stock solutions of known concentration with greater accuracy and reproducibility.

Preclinical Candidate Optimization and Salt Form Selection

In preclinical drug development, the (S)-1-(piperazin-1-yl)propan-2-ol dihydrochloride salt offers a pre-validated salt form with favorable solubility and handling characteristics . This can expedite lead optimization by providing a ready-to-use, high-purity building block that is more amenable to formulation and pharmacokinetic studies compared to less soluble free bases or racemic mixtures.

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